molecular formula C13H8ClFN2 B13733187 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole

2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole

Cat. No.: B13733187
M. Wt: 246.67 g/mol
InChI Key: YCNTXDWHPFFCMH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives with tailored properties .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C13H8ClFN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17)

InChI Key

YCNTXDWHPFFCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)Cl

Origin of Product

United States

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